molecular formula C21H22N2O2S B4056702 4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide

4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide

Cat. No.: B4056702
M. Wt: 366.5 g/mol
InChI Key: AOZRWOBZLSENFT-UHFFFAOYSA-N
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Description

4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide typically involves the condensation of 4-methylbenzenesulfonyl chloride with 2-[(2-methylanilino)methyl]aniline. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[methyl(4-methylphenyl)oxido-lambda(4)-sulfanylidene]benzenesulfonamide
  • N-[(2,2-diethoxyethyl)(4-nitrophenyl)-lambda(4)-sulfanylidene]benzenesulfonamide
  • N-[(2,2-dimethoxyethyl)(4-nitrophenyl)-lambda(4)-sulfanylidene]benzenesulfonamide

Uniqueness

4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a PABA analog and inhibit dihydropteroate synthase sets it apart from other sulfonamides.

Properties

IUPAC Name

4-methyl-N-[2-[(2-methylanilino)methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-11-13-19(14-12-16)26(24,25)23-21-10-6-4-8-18(21)15-22-20-9-5-3-7-17(20)2/h3-14,22-23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZRWOBZLSENFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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